molecular formula C13H13NO3 B12854415 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid CAS No. 92029-27-1

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B12854415
CAS No.: 92029-27-1
M. Wt: 231.25 g/mol
InChI Key: ZRUXRSPPPCWPKP-UHFFFAOYSA-N
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Description

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzamide with isopropyl and phenyl substituents under refluxing methanolic conditions with the help of NH₂OH·HCl . Another method involves the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for isoxazoles often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, NH₂OH·HCl, and various metal catalysts such as Cu(I) and Ru(II). Reaction conditions often involve refluxing in methanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

92029-27-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-phenyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)12(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)

InChI Key

ZRUXRSPPPCWPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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